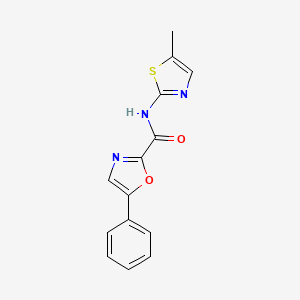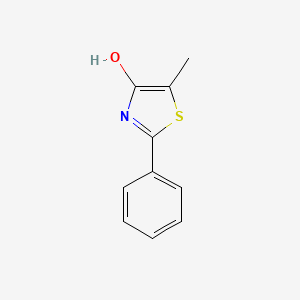
5-Methyl-2-phenyl-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Methyl-2-phenyl-thiazol-4-ol” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Antioxidant Properties
Thiazoles, including 5-Methyl-2-phenyl-thiazol-4-ol, exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing diseases related to oxidative stress .
Analgesic and Anti-Inflammatory Effects
Research suggests that certain thiazole derivatives possess analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation, making them relevant for pain management and inflammatory conditions .
Antimicrobial and Antifungal Activity
Thiazoles have been investigated as potential antimicrobial and antifungal agents. Their ability to inhibit microbial growth makes them valuable in combating infections. Researchers have explored the efficacy of thiazole derivatives against various pathogens .
Neuroprotective Potential
Some thiazole compounds, including 5-Methyl-2-phenyl-thiazol-4-ol, exhibit neuroprotective effects. These molecules may help safeguard neurons from damage, making them relevant in neurodegenerative disease research .
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as antitumor agents. Researchers have synthesized derivatives with cytotoxic effects on tumor cell lines. These compounds could potentially be developed into cancer therapies .
Drug Scaffold for Medicinal Chemistry
Thiazoles serve as a scaffold for designing novel drug molecules. Researchers modify the thiazole ring to create compounds with specific pharmacological properties. For instance, the thiazole nucleus is present in clinically used anticancer drugs like Dabrafenib and dasatinib .
properties
IUPAC Name |
5-methyl-2-phenyl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-9(12)11-10(13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBCXCJPRRWDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenyl-thiazol-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine](/img/structure/B2470414.png)
![3-Ethoxy-4-[(2S)-2-(hydroxymethyl)pyrrolidino]-3-cyclobutene-1,2-dione](/img/structure/B2470415.png)
![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2470416.png)
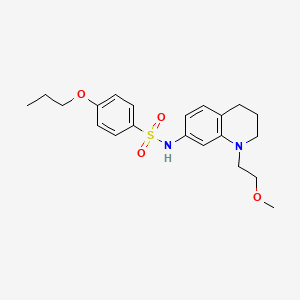
![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2470420.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2470421.png)
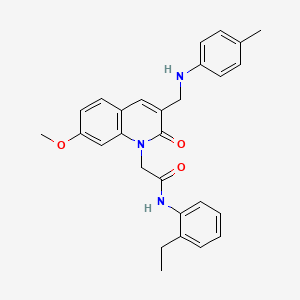
![9-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2470423.png)
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2470425.png)
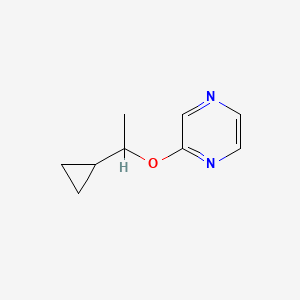
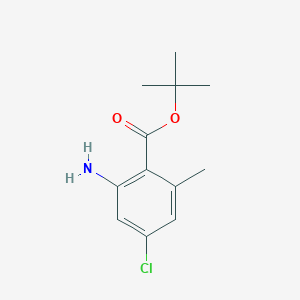
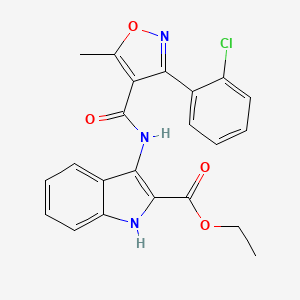
![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)
